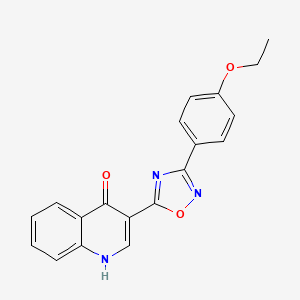

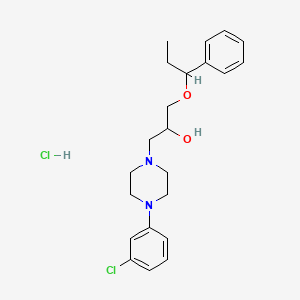

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinolin-4(1H)-one, also known as EOQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. EOQ is a heterocyclic compound that contains a quinoline ring, an oxadiazole ring, and an ethoxyphenyl group. In

科学的研究の応用

Anticancer Potential

Research on the synthesis of indole–quinoline–oxadiazoles, closely related to the compound , emphasizes their anticancer potential. These compounds exhibit significant in vitro cytotoxic potential against breast adenocarcinoma cell lines, showcasing the role of such structures in cancer drug development. A notable example is a compound that exhibited a low IC50 value against MCF7 cells, demonstrating its capability as a probable tubulin inhibitor, potentially disrupting microtubule formation and inducing G2/M phase cell cycle arrest (Kamath, Sunil, & Ajees, 2016).

Antimicrobial and Antiprotozoal Activities

A study on quinoxaline-oxadiazole hybrids revealed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities. These compounds, particularly the lead compound in this series, showed significant activity in vitro and in a short-term in vivo model against T. cruzi, highlighting their potential as antimicrobial and antiprotozoal agents (Patel et al., 2017).

Anti-inflammatory and Analgesic Activities

Another study synthesized novel 8-hydroxy quinolin based 1,3,4-oxadiazoles and evaluated them for anti-inflammatory, analgesic, ulcerogenic, and antimicrobial activities. The findings indicate that these compounds, particularly a few identified derivatives, significantly inhibited rat paw edema and showed moderate to good antimicrobial activity, with minimal ulcerogenic potential compared to standard drugs (Alam et al., 2011).

Antioxidant Properties

New (1,3,4-oxadiazol-2-yl)-1H-benzo[h]quinolin-4-one derivatives, including glucose and xylose hydrazones, demonstrated moderate to high antioxidant activities. These compounds' synthesis and evaluation underline the importance of 1,3,4-oxadiazole derivatives in developing potential antioxidant agents (Fadda et al., 2011).

作用機序

Target of Action

The primary target of TCMDC-125156 is the protein kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum . This makes PfCLK3 a validated drug target in malaria that offers prophylactic, transmission blocking, and curative potential .

Mode of Action

TCMDC-125156 interacts with PfCLK3, inhibiting its function . The inhibition of PfCLK3 disrupts the processing of parasite RNA, which is crucial for the survival of the parasite . This interaction results in parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Biochemical Pathways

The inhibition of PfCLK3 by TCMDC-125156 affects the RNA splicing pathway in the malarial parasite . PfCLK3, along with other members of the PfCLK family, plays a role in the processing of parasite RNA . Therefore, the inhibition of PfCLK3 disrupts this process, leading to the death of the parasite .

Pharmacokinetics

The compound has been described as a promising lead compound for the development of new antimalarials , suggesting that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Result of Action

The result of TCMDC-125156’s action is the death of the malarial parasite . By inhibiting PfCLK3, TCMDC-125156 disrupts the processing of parasite RNA, which is essential for the survival of the parasite . This leads to parasiticidal activity at any stage of the parasite life cycle where RNA splicing plays an essential role .

Action Environment

The compound has been tested against parasites collected from patients in the field , suggesting that it is effective in real-world conditions.

生化学分析

Biochemical Properties

TCMDC-125156 has been shown to interact with the PfProRS enzyme, inhibiting its activity . This interaction is believed to be allosteric in nature, meaning that TCMDC-125156 binds to a site on the enzyme distinct from the active site, altering the enzyme’s conformation and reducing its activity .

Cellular Effects

The inhibition of PfProRS by TCMDC-125156 has profound effects on the cellular processes of the malaria parasite. PfProRS is essential for protein synthesis in the parasite, and its inhibition disrupts this process, leading to the death of the parasite .

Molecular Mechanism

TCMDC-125156 exerts its effects at the molecular level through its binding interactions with PfProRS. The compound binds to the enzyme in an allosteric manner, inducing a conformational change that reduces the enzyme’s activity . This results in the inhibition of protein synthesis, a vital process for the survival and proliferation of the malaria parasite .

Temporal Effects in Laboratory Settings

The effects of TCMDC-125156 on PfProRS and the malaria parasite have been observed over time in laboratory settings. The compound has been shown to have a potent inhibitory effect on the enzyme, with this effect being sustained over the duration of the experiments conducted .

Metabolic Pathways

TCMDC-125156 is involved in the metabolic pathway of protein synthesis in the malaria parasite, specifically through its inhibition of PfProRS . This enzyme is a key player in the translation process, linking specific amino acids to their corresponding tRNA molecules .

Transport and Distribution

The specific transport and distribution mechanisms of TCMDC-125156 within cells and tissues are not currently known. Given its potent effects on PfProRS, it is likely that the compound is able to effectively penetrate the parasite’s cells and reach its target enzyme .

Subcellular Localization

The subcellular localization of TCMDC-125156 is likely to be closely linked to its target, PfProRS. As this enzyme is involved in protein synthesis, it is likely to be found in the cytoplasm of the parasite’s cells, where translation occurs . Therefore, it can be inferred that TCMDC-125156 also localizes to these areas in order to exert its inhibitory effects .

特性

IUPAC Name |

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3O3/c1-2-24-13-9-7-12(8-10-13)18-21-19(25-22-18)15-11-20-16-6-4-3-5-14(16)17(15)23/h3-11H,2H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVUKQDSGOWVUII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=CNC4=CC=CC=C4C3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-chlorobenzamide](/img/structure/B2701493.png)

![5-Methyl-6-nitrobenzo[c][1,2,5]thiadiazole](/img/structure/B2701494.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide](/img/structure/B2701498.png)

![N-[5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-4,5-dihydro-1H-imidazole-2-carboxamide](/img/structure/B2701499.png)

![3-[(4-bromophenyl)sulfonyl]-N-(4-phenoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2701503.png)

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2701506.png)

![3-[(2-Chlorophenyl)methyl]-4-oxo-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylic acid](/img/structure/B2701511.png)

![3-Methyl-5-[[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2701512.png)